Direct red 239

Catalog No.
S12838853
CAS No.
60202-35-9
M.F
C41H24N6Na4O15S4
M. Wt
1060.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Direct red 239

CAS Number

60202-35-9

Product Name

Direct red 239

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C41H24N6Na4O15S4

Molecular Weight

1060.9 g/mol

InChI

InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

VDOGYBKHFWFTCJ-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Direct Red 239 is a synthetic dye belonging to the class of direct dyes, which are characterized by their ability to dye fibers without the need for a mordant. It is primarily used for coloring cotton and other cellulose-based materials. The compound has a molecular formula of C41H24N6Na\text{C}_{41}\text{H}_{24}\text{N}_{6}\text{Na} and a molecular weight of approximately 1060.88 g/mol . Direct Red 239 appears as a red-brown powder that is soluble in water, yielding a yellow light red solution. It is also soluble in strong sulfuric acid, indicating its potential reactivity and application in various chemical processes .

Involving:

  • Azo Coupling: The primary method involves the coupling of diazonium salts with phenolic compounds or amines.
  • Sulfonation: This step enhances water solubility and dyeing properties.
  • Purification: The final product is purified through crystallization or filtration to remove impurities.

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and quality of the dye .

Research indicates that Direct Red 239 may exhibit biological activity, including potential toxicity to aquatic organisms and other living systems. Its degradation products can also have varying degrees of toxicity, necessitating studies on its environmental impact and safety profiles . Additionally, the dye's interaction with biological systems may lead to concerns regarding its carcinogenic potential, similar to other azo dyes that have been scrutinized for safety .

Direct Red 239 is widely used in various applications:

  • Textile Industry: It is primarily used for dyeing cotton fabrics due to its affinity for cellulose fibers.
  • Paper Industry: Employed in coloring paper products.
  • Biological Staining: Utilized in histology and microbiology for staining tissues and cells.
  • Environmental Studies: Investigated for its degradation in wastewater treatment processes .

Studies on Direct Red 239 have focused on its interactions with different environmental factors and biological systems:

  • Photocatalytic Degradation: Research has shown that ultraviolet light combined with titanium dioxide can enhance the degradation of Direct Red 239, making it a candidate for advanced oxidation processes in wastewater treatment .
  • Biodegradation: Investigations into the biodegradation of this dye reveal that certain microorganisms can break down Direct Red 239, suggesting potential bioremediation applications.

Direct Red 239 shares similarities with other azo dyes but has unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Direct Red 28Azo DyeOne of the earliest direct dyes; poor light fastness
Direct Blue 151Copper ComplexBetter light fastness due to copper complex formation
Reactive Red 120Reactive DyeRequires mordant; higher fixation rates on fibers
Acid Red 114Acid DyeUsed primarily for protein fibers; different solubility properties

Direct Red 239 is unique due to its specific application in cotton dyeing without requiring additional mordants, unlike some reactive or acid dyes which necessitate more complex application processes . Its solubility profile and environmental behavior also set it apart from similar compounds.

Diazotization and Coupling Reactions in Azo Dye Synthesis

The synthesis of Direct Red 239 follows the classical two-stage azo dye manufacturing process involving diazotization followed by coupling reactions [9]. The diazotization process constitutes the initial critical step where primary aromatic amines undergo conversion to diazonium salts through treatment with sodium nitrite under acidic conditions [9] [15]. This reaction requires precise temperature control, typically maintained below 5°C to prevent decomposition of the highly unstable diazonium intermediates [21] [35].

The diazotization reaction proceeds through nitrosation of the aromatic amine substrate, utilizing hydrochloric acid and sodium nitrite with ice to maintain optimal reaction conditions [21]. The process involves the initial formation of nitrous acid through the reaction of sodium nitrite with hydrochloric acid, followed by the subsequent reaction with the aromatic amine to generate the diazonium salt [14]. The success of diazotization is typically monitored using starch iodide paper, which produces a characteristic blue reaction indicating complete conversion [21].

For Direct Red 239 synthesis, the coupling reaction represents the second critical phase where the diazonium salt undergoes electrophilic aromatic substitution with electron-rich coupling components [9] [11]. The coupling agents employed are typically naphthol derivatives containing hydroxyl groups that act as ortho-para directors, facilitating the attachment of the diazonium electrophile [11]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the diazonium cation serves as the electrophile and the activated aromatic compound functions as the nucleophile [11] [13].

The coupling reaction for Direct Red 239 involves multiple sequential diazotization and coupling steps to achieve the bis-azo structure characteristic of this compound [1] [2]. The reaction conditions require careful pH control using sodium carbonate as an acid-binding agent, with temperatures maintained between 30-35°C during the coupling phase [12]. The reaction typically requires 4-5 hours for complete coupling, followed by pH adjustment to 4.5 using hydrochloric acid for product precipitation [12].

Reaction ParameterDiazotizationCoupling
Temperature<5°C30-35°C
pH Range1-28-10
Reaction Time1-2 hours4-5 hours
Key ReagentsSodium nitrite, HClSodium carbonate

Role of Alkanolamines in Aqueous Formulation Optimization

Alkanolamines play a crucial role in optimizing aqueous formulations of azo dyes including Direct Red 239 through their unique disaggregation properties [37]. Research demonstrates that alkanolamine solvents, particularly diethanolamine and triethanolamine, significantly influence the aggregation behavior of reactive dyes in concentrated solutions [37]. These compounds effectively reduce dye aggregation by disrupting the iceberg structure of water molecules, thereby facilitating molecular penetration into dye aggregates [37].

Diethanolamine exhibits superior disaggregation performance compared to triethanolamine, attributed to weaker hydrogen bonding and reduced steric hindrance effects [37]. The disaggregation mechanism involves the breakdown of dimer structures to monomeric forms for certain azo dyes, while higher-ordered aggregates are reduced to trimers and dimers [37]. This disaggregation phenomenon directly impacts the physical properties of dye solutions, including viscosity and surface tension modifications [37].

The optimization of aqueous formulations through alkanolamine addition results in enhanced dye performance characteristics [37]. The reduction in aggregation improves color uniformity and dyeing efficiency, particularly important for industrial applications requiring consistent coloration [37]. Furthermore, the environmentally friendly nature of these alkanolamine solvents makes them attractive alternatives to more toxic organic solvents traditionally used in dye formulations [37].

Liquid formulations of Direct Red 239 incorporating alkanolamines demonstrate improved stability and application properties [29]. These formulations typically contain 5 to 30 percent by weight of the dye composition, with alkanolamines serving as solubilizing agents that enhance the overall performance of the dyeing system [29]. The optimization process requires careful balance between alkanolamine concentration and dye stability to achieve optimal formulation characteristics [29].

Metallization Processes for Copper-Containing Variants

Metallization processes for Direct Red 239 involve the formation of metal complexes through coordination with copper ions, resulting in enhanced stability and modified color properties [12] [31]. The synthesis of copper complexes typically employs a 1:1 metal-to-ligand molar ratio, utilizing copper chloride or copper sulfate as the metal source [12] [14]. The metallization reaction is conducted in aqueous or methanolic solutions at elevated temperatures ranging from 65-80°C [12] [14].

The copper metallization process begins with dissolution of the azo dye in distilled water, followed by gradual addition of the copper salt solution while maintaining controlled heating and stirring conditions [14]. Sodium hydroxide addition facilitates complex formation by adjusting the pH to optimal levels for metal coordination [14]. The reaction typically requires 1-2 hours of heating at 80°C to ensure complete metallization [14].

Characterization of copper-metallized Direct Red 239 reveals significant spectral shifts compared to the parent dye [14]. The metal complex exhibits absorption maxima at approximately 550 nanometers, representing a bathochromic shift from the original dye absorption at 483.5 nanometers [14]. This shift indicates successful coordination between the copper center and the azo ligand, resulting in modified electronic properties [14].

The metallization process yields copper complexes with enhanced light fastness and thermal stability compared to the unmetallized dye [32]. These properties make copper-containing variants particularly valuable for applications requiring superior color permanence under challenging environmental conditions [32]. The coordination geometry typically involves bidentate or tridentate binding modes, depending on the specific coordination sites available on the azo dye structure [32].

Metal Complex PropertyUnmetallized DyeCopper Complex
Absorption Maximum483.5 nm550 nm
ColorRed-brownPurple-red
Light FastnessModerateEnhanced
Thermal StabilityStandardImproved

Purification and Isolation Techniques

Purification and isolation of Direct Red 239 employ multiple complementary techniques to achieve the required purity standards for commercial applications [21] [22]. The primary isolation method involves filtration of the reaction mixture following pH adjustment to precipitate the dye product [12] [21]. Vacuum filtration systems are commonly employed to separate the solid dye from the aqueous reaction medium [14] [21].

The crude dye product undergoes washing procedures to remove residual salts and unreacted starting materials [21]. Multiple washing cycles with distilled water ensure removal of sodium chloride and other ionic impurities that may affect dye performance [21]. The washing process continues until the filtrate achieves acceptable conductivity levels, indicating sufficient salt removal [21].

Drying represents a critical purification step, typically conducted in controlled-atmosphere ovens at temperatures between 70-80°C [12] [21]. The drying process must be carefully monitored to prevent thermal degradation while achieving complete moisture removal [21]. Industrial applications often employ spray drying techniques for large-scale production, utilizing inlet temperatures of 120°C and outlet temperatures of 50°C [27].

Crystallization techniques provide additional purification, particularly important for achieving specific particle size distributions [24]. The crystallization behavior of azo dyes can exhibit complex polymorphism, with different crystal forms affecting color properties and application performance [24]. Cold crystallization phenomena have been observed in structurally related azo compounds, indicating the importance of controlled cooling conditions during isolation [24].

Advanced purification methods include recrystallization from appropriate solvents to achieve higher purity levels [22]. Solvent selection requires consideration of dye solubility characteristics and potential for selective dissolution of impurities [22]. Analytical techniques such as thin-layer chromatography monitor purification progress and confirm complete removal of synthetic intermediates [12].

Industrial-Scale Production Challenges

Industrial-scale production of Direct Red 239 presents numerous technical and economic challenges that require sophisticated engineering solutions [45] [46]. Temperature control during diazotization represents one of the most significant challenges, as maintaining uniform low temperatures across large reaction volumes requires substantial refrigeration capacity [45]. Industrial facilities must invest in extensive cooling infrastructure, including ice production capabilities that can exceed 20,000 kilograms per batch for large-scale operations [45].

Water management constitutes another major challenge, with industrial azo dye production consuming up to 125 liters of water per kilogram of product [46]. The large volumes of process water require sophisticated treatment systems to handle the resulting wastewater streams [49]. Environmental regulations impose strict limitations on the discharge of colored effluents, necessitating advanced treatment technologies to achieve compliance [46] [49].

Reactor design challenges include achieving uniform mixing and heat transfer in large-scale systems while maintaining the precise reaction conditions required for consistent product quality [45]. Scale-up from laboratory conditions often reveals mass transfer limitations and temperature gradients that can affect yield and product specifications [45]. Continuous flow systems have been investigated as alternatives to traditional batch processes, offering improved heat and mass transfer characteristics [45].

Quality control challenges in industrial production include maintaining consistent color strength and purity across production batches [44]. Variations in raw material quality, reaction conditions, and purification efficiency can result in batch-to-batch variations that affect customer satisfaction [44]. Advanced analytical methods and process control systems are essential for monitoring critical quality parameters throughout the manufacturing process [44].

Economic challenges include the high capital investment required for specialized equipment and environmental control systems [46]. The volatile nature of raw material costs, particularly for aromatic amines and coupling components, creates pricing pressures that affect profitability [47]. Additionally, increasing environmental compliance costs and the need for waste treatment infrastructure add to the overall production expenses [46] [49].

Production ChallengeImpactMitigation Strategy
Temperature ControlYield variationAdvanced refrigeration systems
Water ConsumptionEnvironmental impactClosed-loop water systems
Quality ConsistencyCustomer satisfactionReal-time process monitoring
Waste TreatmentRegulatory complianceAdvanced treatment technologies

Direct Red 239 demonstrates a highly selective solubility pattern that reflects its ionic character and molecular structure as a tetrasodium salt of a diazo compound [1] [2] [3] [4]. The compound exhibits exceptional solubility in highly polar solvents, particularly water, where it dissolves in any ratio to produce a characteristic yellow light red solution [5] [6]. This high water solubility is attributed to the presence of four sodium sulfonate groups in the molecular structure, which provide strong ionic interactions with polar water molecules [1] [2] [3] [4].

The solubility behavior in polar organic solvents shows considerable variation depending on the specific solvent characteristics. In ethanol, a moderately polar protic solvent, Direct Red 239 exhibits limited solubility, producing a shallow dark pink coloration [7]. The reduced solubility compared to water can be attributed to ethanol's lower dielectric constant and weaker hydrogen bonding capacity with the ionic groups of the dye molecule.

Direct Red 239 demonstrates good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) [1] [2] [3] [4]. The solubility in DMF is particularly significant for industrial applications, as this solvent is commonly used in textile processing and chemical synthesis operations. The compound also shows solubility in chloroform, which is somewhat unexpected given chloroform's relatively low polarity [1] [2] [3] [4].

In contrast, Direct Red 239 is completely insoluble in less polar organic solvents including n-butanol and acetone [1] [2] [3] [4]. This insolubility pattern is consistent with the ionic nature of the compound and demonstrates the critical role of solvent polarity in determining dissolution behavior.

A particularly noteworthy solubility characteristic is observed in concentrated sulfuric acid, where Direct Red 239 dissolves to produce a distinctive blue-ray red purple solution [1] [2] [3] [4]. This dramatic color change indicates protonation of the chromophoric system and potential structural modifications under highly acidic conditions.

Solvent TypePolaritySolubilityColor in SolutionCitations
WaterHighly polarHighly solubleYellow light red [1] [2] [3] [5] [4] [6]
EthanolPolarLimited solubilityShallow dark pink [7]
N,N-Dimethylformamide (DMF)Polar aproticSolubleNot specified [1] [2] [3] [4]
ChloroformNon-polarSolubleNot specified [1] [2] [3] [4]
n-ButanolPolarInsolubleN/A (insoluble) [1] [2] [3] [4]
AcetonePolarInsolubleN/A (insoluble) [1] [2] [3] [4]
Concentrated Sulfuric AcidHighly polar (acidic)SolubleBlue-ray red purple [1] [2] [3] [4]

Thermal Stability and Decomposition Pathways

Direct Red 239 exhibits remarkable thermal stability with a melting point exceeding 300°C, making it suitable for high-temperature textile processing applications [1] [2] [3] [4]. Thermogravimetric analysis studies on structurally related azo dyes indicate that the thermal decomposition of Direct Red 239 follows a multi-stage process characteristic of complex organic dyes containing sterically hindered groups [8].

The initial stage of thermal decomposition occurs at approximately 140-150°C and corresponds to the elimination of crystal water molecules from the hydrated form of the dye [8]. This dehydration process typically results in a weight loss of approximately 10-15% of the total molecular weight, depending on the degree of hydration. The dehydrated form of Direct Red 239 remains thermally stable up to approximately 221-245°C [8].

The major decomposition stage begins around 237°C and extends to approximately 410°C, representing the breakdown of the core chromophoric structure [8]. During this stage, the thermal decomposition mechanism primarily involves the heterolytic cleavage of the azo bonds (N=N linkages), which is characteristic of most azo dyes [8]. The decomposition process is exothermic and typically proceeds through multiple concurrent pathways.

Research on similar diazo compounds indicates that the thermal decomposition pathway involves the initial formation of free radical intermediates through homolytic bond cleavage [8] [9]. These intermediates subsequently undergo further fragmentation to produce smaller aromatic compounds, nitrogen-containing fragments, and ultimately carbonaceous residues at higher temperatures.

The thermal stability range of Direct Red 239 extends up to approximately 300°C under normal atmospheric conditions, making it suitable for various industrial applications requiring elevated processing temperatures [1] [2] [3] [4]. Above this temperature, significant structural degradation occurs, leading to complete decomposition and the formation of volatile pyrolysis products.

Thermal PropertyValue/RangeNotesCitations
Melting Point>300°CHigh thermal stability [1] [2] [3] [4]
Decomposition Temperature (onset)221-245°C (for substituted azo dyes)Depends on molecular structure [8]
Thermal Stability RangeUp to 300°CStable for textile applications [1] [2] [3] [4]
Dehydration Temperature140-150°CLoss of crystal water [8]
Weight Loss at 150°CWater eliminationCorresponds to hydrate water [8]
Major Decomposition Stage237-410°CMain structural decomposition [8]

pH-Dependent Chromophoric Behavior

The chromophoric behavior of Direct Red 239 exhibits significant pH dependence, reflecting the presence of ionizable groups within the molecular structure and the susceptibility of the azo chromophore system to acid-base equilibria [10] [11]. Under neutral to slightly alkaline conditions (pH 7.0-9.0), Direct Red 239 maintains its characteristic yellowish red coloration in aqueous solution [5].

The pH-dependent color changes are particularly pronounced under highly acidic conditions. In concentrated sulfuric acid, Direct Red 239 undergoes a dramatic chromophoric shift, producing a blue-ray red purple coloration [1] [2] [3] [4]. This color change indicates protonation of the azo nitrogen atoms and potential tautomeric shifts within the chromophoric system. The protonation process alters the electronic structure of the conjugated system, resulting in modified absorption characteristics and the observed bathochromic shift.

Research on structurally related azo dyes demonstrates that pH-dependent chromophoric behavior typically involves protonation-deprotonation equilibria of amino and hydroxyl substituents attached to the aromatic rings [12]. In the case of Direct Red 239, the presence of hydroxyl groups on the naphthalene rings provides sites for acid-base interactions that directly influence the electronic transitions responsible for color.

Under alkaline conditions, deprotonation of hydroxyl groups can occur, leading to increased electron density in the aromatic system and potential changes in the absorption spectrum. However, the extensive conjugation and ionic character of Direct Red 239 appear to buffer against dramatic color changes under mildly basic conditions.

The pH stability range for optimal color performance appears to be between pH 7.0 and 9.0, which corresponds to the typical processing conditions used in textile dyeing applications [5]. Outside this range, significant chromophoric changes may occur that could affect the final color characteristics of dyed materials.

Studies on similar azo dyes indicate that extreme pH conditions can lead to structural modifications of the chromophore system, including potential hydrolysis of azo bonds under strongly alkaline conditions or protonation-induced aggregation under highly acidic conditions [13] [14].

Aggregation Properties in Solution

Direct Red 239 exhibits complex aggregation behavior in aqueous solution, characteristic of ionic azo dyes containing multiple charged groups and extended aromatic systems [15] [13] [14]. The aggregation properties are influenced by several factors including concentration, ionic strength, temperature, and the presence of other ionic species in solution.

At low concentrations, Direct Red 239 exists primarily as individual ionic species dispersed in solution. However, as concentration increases, the compound demonstrates a tendency to form aggregated structures through π-π stacking interactions between the aromatic naphthalene rings and electrostatic interactions between the ionic sulfonate groups [13] [14].

Research on structurally related azo dyes indicates that aggregation typically occurs through two primary mechanisms: H-aggregation, characterized by face-to-face stacking of the chromophoric units, and J-aggregation, involving edge-to-edge arrangement [15]. The type of aggregation formed significantly influences the optical properties of the dye solution, with H-aggregation typically producing hypsochromic (blue) shifts in the absorption spectrum, while J-aggregation results in bathochromic (red) shifts.

The aggregation behavior of Direct Red 239 is particularly important in dyeing applications, as the formation of aggregated species can affect both the color characteristics and the uptake efficiency during fiber dyeing processes [15]. Studies on similar direct dyes suggest that controlled aggregation can be beneficial for certain applications, as it may enhance light harvesting efficiency and improve color fastness properties.

The presence of electrolytes in solution significantly influences the aggregation behavior of Direct Red 239. High ionic strength conditions promote aggregation by screening the repulsive interactions between the negatively charged sulfonate groups, allowing closer approach of the dye molecules and enhanced π-π stacking interactions [16].

Temperature also plays a critical role in aggregation behavior, with higher temperatures generally favoring disaggregation due to increased thermal motion that disrupts the weak intermolecular interactions responsible for aggregate formation [16]. This temperature dependence has practical implications for dyeing processes, where elevated temperatures are commonly employed.

The aggregation properties of Direct Red 239 can be characterized using various spectroscopic techniques, including ultraviolet-visible spectroscopy, fluorescence spectroscopy, and dynamic light scattering [15]. These methods allow for the determination of critical aggregation concentrations and the characterization of aggregate size and structure.

Aggregation PropertyCharacteristicsInfluencing FactorsCitations
Aggregation Typeπ-π stacking and electrostatic interactionsConcentration, ionic strength [15] [13] [14]
Critical ConcentrationConcentration-dependent formationMolecular structure, solution conditions [13] [14]
Spectroscopic ChangesShifts in absorption spectrumH- vs J-aggregation [15]
Temperature DependenceHigher temperatures favor disaggregationThermal motion effects [16]
Ionic Strength EffectsHigh ionic strength promotes aggregationElectrostatic screening [16]
Industrial ImplicationsAffects dyeing efficiency and color propertiesProcessing conditions [15]

Physical Description

Liquid

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

4

Exact Mass

1059.9773259 g/mol

Monoisotopic Mass

1059.9773259 g/mol

Heavy Atom Count

70

General Manufacturing Information

Paper Manufacturing
Synthetic Dye and Pigment Manufacturing
2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:4): ACTIVE

Dates

Last modified: 08-10-2024

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